10,10a-Dihydro-11H-indeno[1,2-b]quinolin-11-one
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Overview
Description
10,10a-Dihydro-11H-indeno[1,2-b]quinolin-11-one is a nitrogen-containing heterocyclic compound. It is part of the indenoquinoline family, which is known for its diverse chemical reactivity and potential pharmacological activities
Preparation Methods
The synthesis of 10,10a-Dihydro-11H-indeno[1,2-b]quinolin-11-one typically involves the condensation of hydrazine with aldehydes or ketones under reflux conditions . This process can be catalyzed by various agents, including copper and iodine . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
10,10a-Dihydro-11H-indeno[1,2-b]quinolin-11-one undergoes several types of chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane . The major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
10,10a-Dihydro-11H-indeno[1,2-b]quinolin-11-one has several scientific research applications:
Mechanism of Action
The mechanism by which 10,10a-Dihydro-11H-indeno[1,2-b]quinolin-11-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Jun N-terminal kinase (JNK) activity, which plays a central role in various physiological and pathological processes . The compound’s binding affinity to JNK and its ability to modulate nuclear factor-κB/activating protein 1 (NF-κB/AP-1) activation are key aspects of its mechanism of action .
Comparison with Similar Compounds
10,10a-Dihydro-11H-indeno[1,2-b]quinolin-11-one can be compared with other similar compounds, such as:
11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar core structure but differs in its functional groups and specific reactivity.
10-Phenyl-11H-indeno[1,2-b]quinolin-11-one:
The uniqueness of this compound lies in its specific structure and the resulting pharmacological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
88389-56-4 |
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Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H11NO/c18-16-12-7-3-2-6-11(12)15-13(16)9-10-5-1-4-8-14(10)17-15/h1-8,13H,9H2 |
InChI Key |
MISGKVCDOCTKRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=NC3=CC=CC=C31)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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